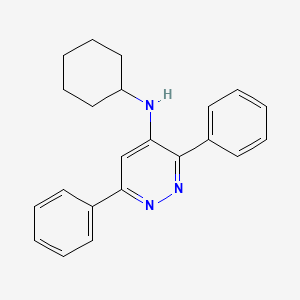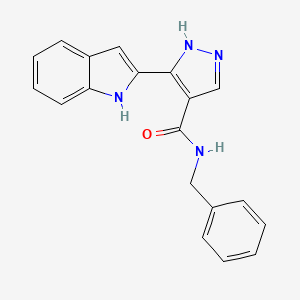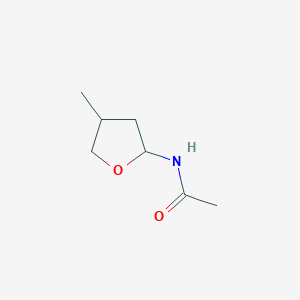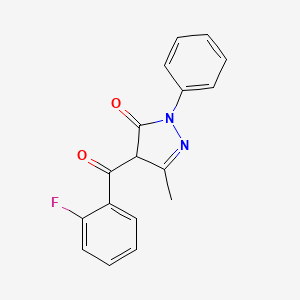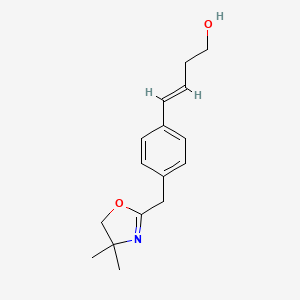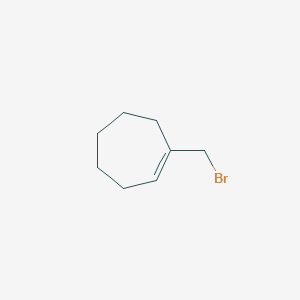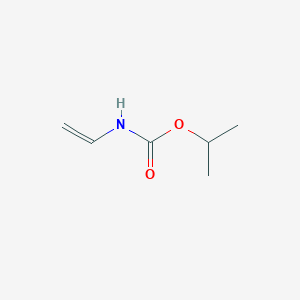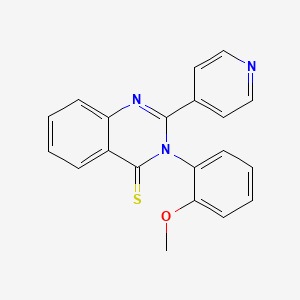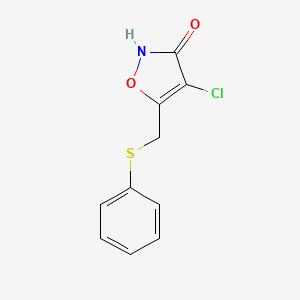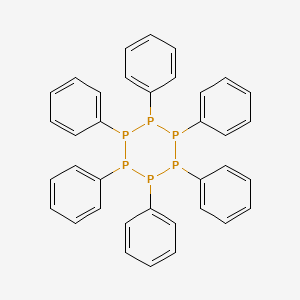
Hexaphosphorinane, hexaphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexaphenylhexaphosphinane is an organophosphorus compound characterized by a six-membered ring structure in which each phosphorus atom is bonded to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexaphenylhexaphosphinane typically involves the cyclization of phosphorus-containing precursors under controlled conditions. One common method involves the reaction of phenylphosphine with a suitable halogenated compound in the presence of a base. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1,2,3,4,5,6-Hexaphenylhexaphosphinane may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexaphenylhexaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexaphenylhexaphosphinane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Wirkmechanismus
The mechanism by which 1,2,3,4,5,6-Hexaphenylhexaphosphinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and phosphorus atoms play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphorus compound with three phenyl groups.
Hexaphenylbenzene: A carbon-based analog with six phenyl groups attached to a benzene ring.
Phosphorus Pentachloride: Another phosphorus compound with different reactivity and applications.
Uniqueness
1,2,3,4,5,6-Hexaphenylhexaphosphinane is unique due to its six-membered ring structure with alternating phosphorus and phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry.
Eigenschaften
CAS-Nummer |
4552-71-0 |
|---|---|
Molekularformel |
C36H30P6 |
Molekulargewicht |
648.5 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis-phenylhexaphosphinane |
InChI |
InChI=1S/C36H30P6/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H |
InChI-Schlüssel |
NXDSPGPVRHRWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2P(P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
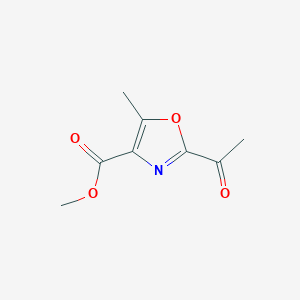
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
